REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>O.[N+](C)([O-])=O>[C:13]1([S:9]([C:3]2[CH:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=2[Cl:1])(=[O:11])=[O:10])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4.5|
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Name
|
|
Quantity
|
12.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirring bar, and gas inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 mL round-bottom flask equipped with a reflux condenser
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
DISSOLUTION
|
Details
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until dissolved under nitrogen
|
Type
|
TEMPERATURE
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Details
|
The solution was cooled to room temperature
|
Type
|
EXTRACTION
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Details
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The mixture was extracted several times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the solids were dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
to give 14.38 g (100% crude yield)
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from ethanol
|
Type
|
ADDITION
|
Details
|
after treating with decolorizing carbon
|
Type
|
CUSTOM
|
Details
|
to give about 14 g in two crops
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.24 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |